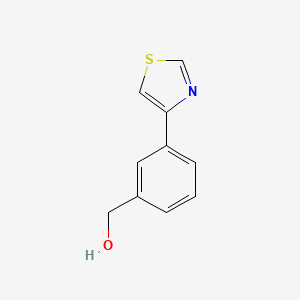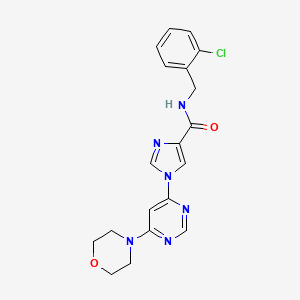![molecular formula C9H13FO2 B2595848 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 2377031-81-5](/img/structure/B2595848.png)
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H13FO2 . It has a molecular weight of 172.2 . The compound is stored at 4°C and it is in powder form .
Molecular Structure Analysis
The InChI code for “2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid” is 1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) . This code provides a specific description of the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Building Blocks
Researchers have developed new amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif. These compounds were synthesized through a deoxofluorination process of sterically hindered carbonyl groups, indicating their potential utility in medicinal chemistry for their unique three-dimensional shapes and fluorine substitution patterns (Chernykh et al., 2016).
Organosolubility and Optical Transparency of Novel Polyimides
A study on polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton showed that these materials possess high organosolubility, optical transparency, and thermal stability. This makes them suitable for applications requiring transparent, flexible, and thermally stable materials, such as in electronic devices (Zhang et al., 2010).
Conformationally Restricted Glutamic Acid Analogues
The synthesis of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, serving as analogues to glutamic acid, has been accomplished. These compounds mimic glutamate in various restricted conformations, potentially useful in mechanistic studies or searching for biologically active compounds (Chernykh et al., 2014).
Synthesis of 2-Azaspiro[3.3]heptane-Derived Amino Acids
The creation of novel amino acids based on the spirocyclic scaffold demonstrates the versatility of spiro compounds in designing sterically constrained amino acids for chemistry, biochemistry, and drug design. This approach adds to the family of constrained amino acids, highlighting their potential in scientific research (Radchenko et al., 2010).
Novel Synthetic Approach to Non-Natural Spiro-Linked Amino Acids
A novel method for synthesizing conformationally rigid analogues of glutamic acid and lysine based on the spiro[2.3]hexane structure has been developed. This method underscores the potential of spiro compounds in creating rigid analogues of bioactive molecules, which can be significant for probing biological systems and drug development (Yashin et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDSUTZJGXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2595765.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B2595767.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol](/img/structure/B2595768.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2595770.png)
![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2595772.png)


![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)


![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)

